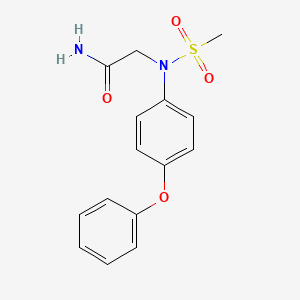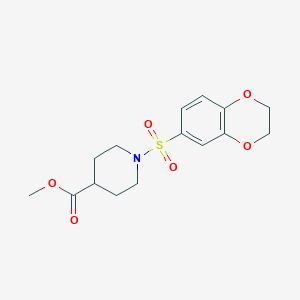![molecular formula C16H19N3O2S B5829602 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea (DPTU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTU is a thiourea derivative that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and others.
作用機序
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea is not fully understood. However, it has been proposed that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea exerts its effects by inhibiting various enzymes and proteins, including tyrosinase, α-glucosidase, and acetylcholinesterase. N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea inhibits the growth of cancer cells, reduces oxidative stress, and protects against neurotoxicity. In vivo studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea reduces blood glucose levels, improves insulin sensitivity, and reduces inflammation.
実験室実験の利点と制限
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has several advantages for lab experiments, including its low toxicity and high stability. However, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has some limitations, including its limited solubility in water and its potential to form complexes with metal ions.
将来の方向性
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea. One area of research could focus on the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea-based drugs for the treatment of cancer, diabetes, and neurodegenerative diseases. Another area of research could focus on the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea-based insecticides and fungicides for use in agriculture. Additionally, further studies could investigate the mechanisms of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea and its potential interactions with other compounds.
合成法
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and others. One of the most commonly used methods is the reaction of 3,4-dimethoxyphenethylamine with pyridine-4-carbonyl chloride and thiourea in the presence of a base. The reaction results in the formation of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea, which can be purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been shown to have anticancer, antidiabetic, and neuroprotective effects. In agriculture, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been shown to have antifungal and insecticidal properties. In material science, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea has been used as a ligand in the synthesis of metal complexes.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-20-14-4-3-12(11-15(14)21-2)5-10-18-16(22)19-13-6-8-17-9-7-13/h3-4,6-9,11H,5,10H2,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOQZOHPPLKZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

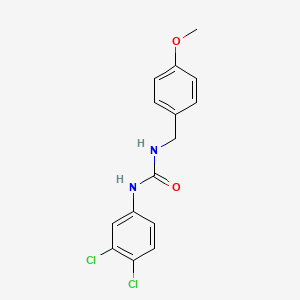
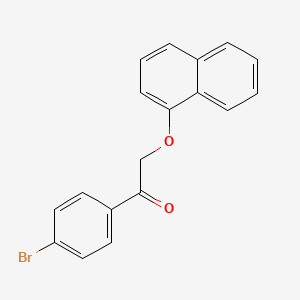
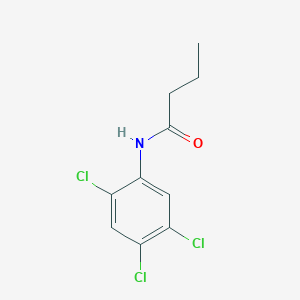
![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5829554.png)
![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)
